molecular formula C18H16Cl2FNO5S B7503907 (2,6-Dichlorophenyl)methyl 4-fluoro-3-morpholin-4-ylsulfonylbenzoate

(2,6-Dichlorophenyl)methyl 4-fluoro-3-morpholin-4-ylsulfonylbenzoate

Cat. No.: B7503907
M. Wt: 448.3 g/mol
InChI Key: ABHWQAMFINFVDP-UHFFFAOYSA-N
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Description

(2,6-Dichlorophenyl)methyl 4-fluoro-3-morpholin-4-ylsulfonylbenzoate is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a dichlorophenyl group, a fluorinated benzoate moiety, and a morpholine ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichlorophenyl)methyl 4-fluoro-3-morpholin-4-ylsulfonylbenzoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dichlorobenzyl chloride with 4-fluoro-3-morpholin-4-ylsulfonylbenzoic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichlorophenyl)methyl 4-fluoro-3-morpholin-4-ylsulfonylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

(2,6-Dichlorophenyl)methyl 4-fluoro-3-morpholin-4-ylsulfonylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2,6-Dichlorophenyl)methyl 4-fluoro-3-morpholin-4-ylsulfonylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • (2,6-Dichlorophenyl)methyl 4-methoxy-3-morpholin-4-ylsulfonylbenzoate
  • (2,6-Dichlorophenyl)methyl 4-chloro-3-morpholin-4-ylsulfonylbenzoate
  • (2,6-Dichlorophenyl)methyl 4-bromo-3-morpholin-4-ylsulfonylbenzoate

Uniqueness

What sets (2,6-Dichlorophenyl)methyl 4-fluoro-3-morpholin-4-ylsulfonylbenzoate apart from similar compounds is the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for research and development .

Properties

IUPAC Name

(2,6-dichlorophenyl)methyl 4-fluoro-3-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2FNO5S/c19-14-2-1-3-15(20)13(14)11-27-18(23)12-4-5-16(21)17(10-12)28(24,25)22-6-8-26-9-7-22/h1-5,10H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHWQAMFINFVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)OCC3=C(C=CC=C3Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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